An In-Depth Technical Guide to the Chemical Structure and Properties of N-(4-aminobenzoyl)-L-aspartic acid
An In-Depth Technical Guide to the Chemical Structure and Properties of N-(4-aminobenzoyl)-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-aminobenzoyl)-L-aspartic acid is a fascinating molecule that sits at the intersection of amino acid chemistry and the biologically significant para-aminobenzoic acid (PABA) scaffold. As a derivative of the endogenous amino acid L-aspartic acid, it holds potential for applications in drug development, leveraging natural transport mechanisms and metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of N-(4-aminobenzoyl)-L-aspartic acid. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust resource for researchers. The information presented herein is intended to empower scientists to further investigate the potential of this and similar molecules in medicinal chemistry and drug discovery.
Molecular Identity and Physicochemical Properties
N-(4-aminobenzoyl)-L-aspartic acid is structurally characterized by the acylation of the alpha-amino group of L-aspartic acid with a 4-aminobenzoyl group. This creates an amide linkage, connecting the aromatic PABA moiety to the chiral amino acid backbone.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]butanedioic acid | Predicted |
| Molecular Formula | C11H12N2O5 | |
| Molecular Weight | 252.23 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(=O)O)N | Predicted |
| InChI | InChI=1S/C11H12N2O5/c12-8-3-1-7(2-4-8)10(16)13-9(11(17)18)5-6(14)15/h1-4,9H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | Predicted |
| InChIKey | Predicted to be unique | Predicted |
| CAS Number | Not available | |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Expected to be soluble in DMSO and aqueous buffers | [1] |
Synthesis of N-(4-aminobenzoyl)-L-aspartic acid
The synthesis of N-(4-aminobenzoyl)-L-aspartic acid can be effectively achieved through a two-step process involving the protection of the amino group of 4-aminobenzoic acid, followed by a Schotten-Baumann reaction with L-aspartic acid.[2][3][4][5] This approach is a well-established method for the N-acylation of amino acids.[6]
Synthetic Workflow
Caption: Synthetic workflow for N-(4-aminobenzoyl)-L-aspartic acid.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related N-acyl amino acids.[7][8][9]
Step 1: Synthesis of N-(4-nitrobenzoyl)-L-aspartic acid
-
Dissolution and Basification: Dissolve L-aspartic acid (1.1 equivalents) in an aqueous solution of sodium carbonate or sodium hydroxide at 0-5 °C. The pH should be adjusted to approximately 9-10 to ensure the amino group of L-aspartic acid is deprotonated and thus nucleophilic.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dioxane or THF) to the cooled amino acid solution with vigorous stirring. The 4-nitrobenzoyl chloride is used as the starting material to avoid the unprotected amine of 4-aminobenzoyl chloride from reacting with itself.
-
Reaction Maintenance: Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of an aqueous base solution.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Acidification and Precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid groups and cause the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-(4-nitrobenzoyl)-L-aspartic acid.
Step 2: Reduction of the Nitro Group
-
Catalytic Hydrogenation: Dissolve the N-(4-nitrobenzoyl)-L-aspartic acid from Step 1 in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure N-(4-aminobenzoyl)-L-aspartic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of L-aspartic acid and 4-aminobenzoic acid derivatives.[1][6][11]
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | d | 2H, Aromatic CH (ortho to carbonyl) |
| ~6.7 | d | 2H, Aromatic CH (ortho to amino) |
| ~4.5 | dd | 1H, α-CH of aspartic acid |
| ~2.8 | m | 2H, β-CH₂ of aspartic acid |
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxyl carbons (aspartic acid) |
| ~168 | Amide carbonyl |
| ~150 | Aromatic C-NH₂ |
| ~130 | Aromatic CH (ortho to carbonyl) |
| ~128 | Aromatic C-C=O |
| ~115 | Aromatic CH (ortho to amino) |
| ~53 | α-CH of aspartic acid |
| ~38 | β-CH₂ of aspartic acid |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.[12]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and amide) |
| 3300-2500 | O-H stretching (carboxylic acid) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1640 | Amide I band (C=O stretching) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1540 | Amide II band (N-H bending) |
| ~1250 | C-O stretching (carboxylic acid) |
Mass Spectrometry (MS)
The mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the amide bond, loss of water and carbon dioxide from the carboxylic acid groups, and fragmentation of the aromatic ring.
Relevance in Drug Development
While specific studies on N-(4-aminobenzoyl)-L-aspartic acid are limited, the broader classes of N-acyl amino acids and PABA derivatives have shown significant potential in medicinal chemistry.[12][13]
-
Targeting Amino Acid Transporters: The L-aspartic acid moiety could facilitate the uptake of the molecule into cells via amino acid transporters, which are often overexpressed in cancer cells. This could be a strategy for targeted drug delivery.
-
Enzyme Inhibition: The structure of N-(4-aminobenzoyl)-L-aspartic acid makes it a potential candidate for the design of enzyme inhibitors. For example, derivatives of PABA are known to inhibit folate biosynthesis in microorganisms.[14] The aspartic acid component could also be tailored to target specific proteases or other enzymes that recognize aspartic acid residues.
-
Prodrug Strategies: The carboxylic acid groups can be esterified to create prodrugs with improved pharmacokinetic properties. These esters can then be hydrolyzed in vivo to release the active compound.
-
Scaffold for Further Derivatization: The primary amino group on the benzoyl ring and the two carboxylic acid groups on the aspartic acid moiety provide multiple points for further chemical modification to create a library of compounds for screening against various biological targets.
Conclusion
N-(4-aminobenzoyl)-L-aspartic acid is a molecule with a rich chemical structure that offers numerous avenues for exploration in the field of drug development. This technical guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and predicted spectroscopic data. By building upon the foundational knowledge of its constituent parts and related analogs, researchers are well-equipped to synthesize, characterize, and evaluate the biological potential of this and similar compounds. The insights provided herein should serve as a valuable starting point for further investigation into the therapeutic applications of N-(4-aminobenzoyl)-L-aspartic acid derivatives.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
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Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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SpectraBase. (n.d.). N-(p-aminobenzoyl)-L-glutamic acid. Retrieved from [Link]
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Name Reactions. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 36(3), 2982-2992.
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Vedantu. (2023). Schotten Baumann Reaction. Retrieved from [Link]
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BYJU'S. (2023). Schotten Baumann Reaction. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid. Retrieved from a relevant BenchChem technical guide.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL ASPARTIC ACID DERIVATIVES OF NUCLEOBASE. (2018).
- Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors. (2022). Malaria World.
- BenchChem. (2025). physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. Retrieved from a relevant BenchChem technical guide.
- Google Patents. (2015). Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester.
- Google Patents. (2016). Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
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PubChem. (n.d.). N-(4-aminobenzoyl)-L-glutamate. Retrieved from [Link]
- Cayman Chemical. (n.d.). N-(4-Aminobenzoyl)-L-glutamic Acid (hydrate). Retrieved from a relevant product page on the Cayman Chemical website.
- Sigma-Aldrich. (n.d.). L-Aspartic acid. Retrieved from a relevant product page on the Sigma-Aldrich website.
- IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from a relevant chapter on the IntechOpen website.
- ResearchGate. (n.d.). FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP.
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